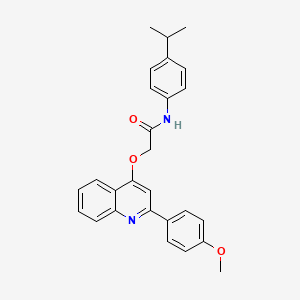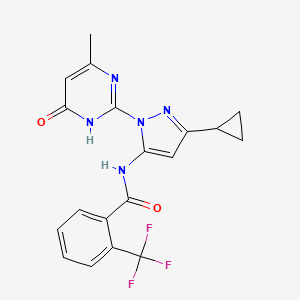![molecular formula C20H29N3O2 B2553682 1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea CAS No. 2309712-06-7](/img/structure/B2553682.png)
1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea, also known as “Compound X”, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic properties. This compound has been synthesized using a unique method and has shown promising results in various research studies.
科学的研究の応用
Compound X has shown potential therapeutic properties in various research studies. It has been found to have a high affinity for a specific receptor in the brain, which is involved in the regulation of mood, anxiety, and stress. This receptor is a target for the treatment of various neuropsychiatric disorders, including depression, anxiety, and addiction.
作用機序
The exact mechanism of action of Compound X is not fully understood. However, it is believed to act as a positive allosteric modulator of the specific receptor in the brain mentioned earlier. This means that it enhances the activity of the receptor, leading to an increase in the levels of certain neurotransmitters that are involved in the regulation of mood, anxiety, and stress.
生化学的および生理学的効果
Compound X has been found to have various biochemical and physiological effects in animal studies. It has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. These neurotransmitters are known to play a crucial role in the regulation of mood, anxiety, and stress. Compound X has also been found to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the major advantages of Compound X is its high affinity and selectivity for the specific receptor in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neuropsychiatric disorders. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on Compound X. One of the most promising directions is the development of new drugs based on the structure of this compound for the treatment of neuropsychiatric disorders. Another direction is the investigation of the potential therapeutic properties of this compound in other areas, such as pain management and inflammation. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Conclusion:
Compound X is a novel compound that has shown promising results in various research studies. It has a high affinity and selectivity for a specific receptor in the brain, which makes it a promising candidate for the development of new drugs for the treatment of neuropsychiatric disorders. However, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic properties in other areas.
合成法
The synthesis of Compound X was first reported by a group of chemists in a research paper published in 2015. The synthesis involves the reaction of 8-azabicyclo[3.2.1]oct-3-ene with oxan-4-yl isocyanate, followed by the reaction of the resulting compound with 3-methylphenyl isocyanate. The final product is obtained after purification and characterization using various spectroscopic techniques.
特性
IUPAC Name |
1-(3-methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-14-3-2-4-15(11-14)21-20(24)22-16-12-18-5-6-19(13-16)23(18)17-7-9-25-10-8-17/h2-4,11,16-19H,5-10,12-13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQQIZYYODTFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CC3CCC(C2)N3C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)
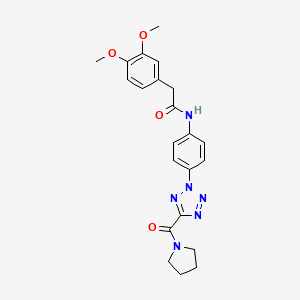
![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)
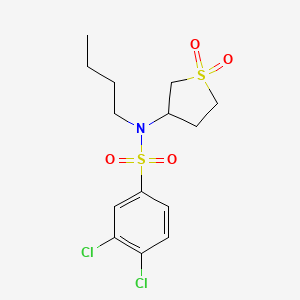
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B2553603.png)
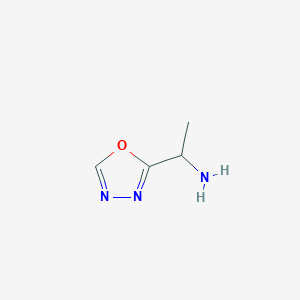
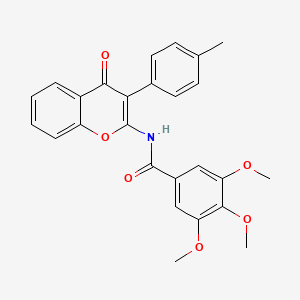
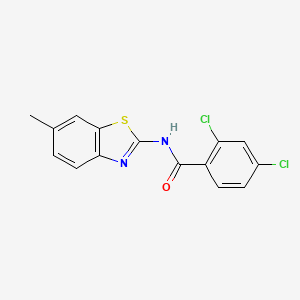
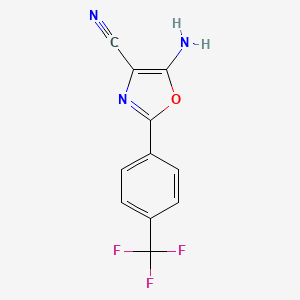
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)
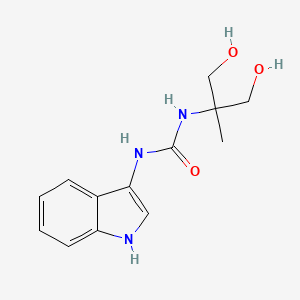
![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)
